1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene
Overview
Description
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the nitration of a difluoromethoxy-substituted benzene derivative, followed by chlorination and fluorination reactions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: This compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms may enhance binding affinity to specific targets. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene include:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Known for its use as a solvent and in the production of fluorinated materials.
1-Chloro-2-(difluoromethoxy)ethane: Another fluorinated compound with applications in organic synthesis.
Isoflurane: A general anesthetic with a similar structural motif.
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPUXZKLSEHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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